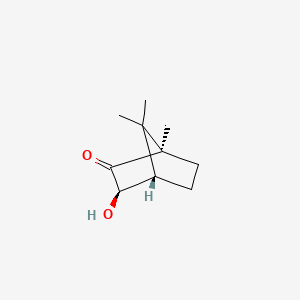

2-Bornanone, 3-hydroxy-, exo-

Description

Contextualization within Terpene Chemistry and Bornane Derivatives

Exo-3-Hydroxy-2-bornanone belongs to the vast class of terpenes, which are natural products derived from isoprene (B109036) units. wikipedia.org Specifically, it is a derivative of bornane, a saturated bicyclic hydrocarbon with a distinctive bridged structure. wikipedia.orgwikipedia.org The bornane skeleton is found in numerous naturally occurring compounds, most notably camphor (B46023), which serves as a common starting material for the synthesis of exo-3-Hydroxy-2-bornanone. ontosight.aivulcanchem.com

The chemistry of bornane derivatives is characterized by their rigid, sterically hindered structures, which can direct the stereochemical outcome of reactions. vulcanchem.comznaturforsch.com The "exo" designation in exo-3-Hydroxy-2-bornanone specifies the stereochemistry of the hydroxyl group, indicating that it is situated on the opposite side of the six-membered ring from the gem-dimethyl bridge. vulcanchem.com This specific spatial arrangement of functional groups is crucial for its utility in asymmetric synthesis, where the goal is to create a single, desired stereoisomer of a target molecule. ethz.chuzh.ch

Historical Perspectives on Bornane Chemistry and its Relevance to exo-3-Hydroxy-2-bornanone

The study of bornane chemistry has a rich history, dating back to the early investigations of natural products like camphor. ebi.ac.ukresearchgate.net The elucidation of the structure of camphor and other bornane derivatives was a significant achievement in early organic chemistry. wikipedia.org The development of reactions to modify the bornane skeleton, such as oxidations and reductions, paved the way for the synthesis of a wide array of derivatives, including hydroxylated and ketonic forms. gezondheidsraad.nlwikipedia.org

Early work in borane (B79455) chemistry, pioneered by Alfred Stock in the early 20th century, laid the groundwork for understanding the bonding and reactivity of boron compounds. britannica.comacs.org This was followed by the development of borohydride (B1222165) reagents by Herbert C. Brown and his colleagues, which revolutionized organic synthesis and provided powerful tools for the stereoselective reduction of ketones, a key transformation in bornane chemistry. britannica.comwikipedia.org These advancements were instrumental in enabling the controlled synthesis of specific stereoisomers of hydroxybornanones, such as the exo-3-hydroxy derivative. The ability to selectively prepare exo-3-Hydroxy-2-bornanone from camphor through controlled oxidation or enzymatic processes has been a focus of research, highlighting the long-standing interest in manipulating the bornane framework for synthetic purposes. ontosight.airesearchgate.net

Current Research Landscape and Future Directions for exo-3-Hydroxy-2-bornanone

Current research on exo-3-Hydroxy-2-bornanone and related bornane derivatives is vibrant and multifaceted. A significant area of investigation is its application as a chiral auxiliary and building block in asymmetric synthesis. vulcanchem.comethz.ch Researchers are exploring its use in the synthesis of pharmaceuticals, agrochemicals, and fragrances. ontosight.ainih.gov For instance, its rigid chiral scaffold can be exploited to control the stereochemistry of reactions at other parts of a molecule. iupac.orgsciforum.net

Another major research thrust is the development of more efficient and sustainable methods for its synthesis. This includes the use of biocatalysis, where enzymes are employed to perform stereoselective hydroxylations or reductions of camphor and its derivatives. researchgate.netnih.govresearchgate.net For example, cytochrome P450 enzymes have been shown to catalyze the hydroxylation of camphor, and borneol dehydrogenases can be engineered for the stereoselective reduction of camphor to produce chiral alcohols. ebi.ac.ukwikipedia.orgsfu.ca The biotransformation of camphor by various microorganisms is also being investigated as a green alternative to traditional chemical methods. nih.govmdpi.com

Future research is expected to focus on several key areas:

Expansion of Synthetic Applications: Exploring the use of exo-3-Hydroxy-2-bornanone in the synthesis of a broader range of complex natural products and novel bioactive molecules. researchgate.net

Development of Novel Catalytic Systems: Designing new catalysts, including both chemical and biological systems, for the highly selective and efficient synthesis of exo-3-Hydroxy-2-bornanone and its derivatives. magtech.com.cnrsc.org

Mechanistic Studies: Gaining a deeper understanding of the reaction mechanisms involved in both the synthesis and application of exo-3-Hydroxy-2-bornanone to enable more rational design of synthetic strategies. znaturforsch.complos.org

The continued exploration of the chemistry and applications of exo-3-Hydroxy-2-bornanone holds significant promise for advancing the field of stereoselective synthesis and providing access to new and valuable chemical entities. ontosight.aiscirp.orgthieme-connect.de

Interactive Data Tables

Below are interactive tables summarizing key data related to exo-3-Hydroxy-2-bornanone.

Table 1: Physicochemical Properties of exo-3-Hydroxy-2-bornanone

| Property | Value | Source |

| Molecular Formula | C10H16O2 | ontosight.ainih.gov |

| Molecular Weight | 168.23 g/mol | vulcanchem.comnih.gov |

| Melting Point | 90-92 °C | ontosight.ai |

| Boiling Point | 272-274 °C | ontosight.ai |

| IUPAC Name | (1R,3R,4S)-3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one | vulcanchem.comnih.gov |

Table 2: Synthetic Approaches to exo-3-Hydroxy-2-bornanone

| Method | Starting Material | Key Reagents/Catalysts | Key Feature | Source |

| Chemical Oxidation | Camphor | Chromium trioxide (CrO3), Potassium permanganate (B83412) (KMnO4) | Controlled oxidation | ontosight.aivulcanchem.com |

| Enzymatic Hydroxylation | Camphor | Cytochrome P450 enzymes | Stereoselective hydroxylation | ebi.ac.ukwikipedia.org |

| Biotransformation | Camphor | Various microorganisms (e.g., Eucalyptus perriniana) | Green synthesis | nih.gov |

| Enzymatic Reduction | Camphor | Engineered borneol dehydrogenases | Stereoselective reduction | researchgate.netnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

28357-11-1 |

|---|---|

Molecular Formula |

C10H16O2 |

Molecular Weight |

168.23 g/mol |

IUPAC Name |

(1R,3R,4S)-3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7-,10+/m1/s1 |

InChI Key |

AXMKZEOEXSKFJI-XSSZXYGBSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H](C1(C)C)[C@H](C2=O)O |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2O)C)C |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Exo 3 Hydroxy 2 Bornanone

Enzymatic Reaction Mechanisms

The microbial metabolism of camphor (B46023) is a cascade of precisely orchestrated enzymatic reactions. ethz.ch The pathway is initiated by a monooxygenase, followed by a dehydrogenase, and subsequently another monooxygenase that performs a Baeyer-Villiger type ring expansion. nih.govresearchgate.netresearchgate.net These steps convert the rigid, bicyclic bornanone skeleton into more readily metabolized aliphatic intermediates. atlasofscience.orgresearchgate.net

Cytochrome P450-mediated Hydroxylation of Bornanones

The initial and rate-limiting step in the degradation of camphor in P. putida is the hydroxylation of the bornanone ring, catalyzed by a highly specific cytochrome P450 monooxygenase, commonly known as P450cam (CYP101A1). brandeis.edunih.gov This enzyme belongs to the vast superfamily of heme-containing proteins that utilize molecular oxygen and a reducing agent, typically NAD(P)H, to insert one atom of oxygen into an unactivated C-H bond. researchgate.netnih.gov

Wild-type P450cam exhibits remarkable regioselectivity and stereoselectivity. When acting on its natural substrate, (+)-camphor, it exclusively produces 5-exo-hydroxycamphor (B1210678) with over 99% specificity. brandeis.educore.ac.uknih.gov This high fidelity is attributed to a tightly organized active site that orients the substrate in a single productive pose. nih.gov The camphor molecule is held in place through specific interactions, including a crucial hydrogen bond between the substrate's carbonyl oxygen and the hydroxyl group of the Tyr-96 residue, which positions the C5-hydrogen for abstraction. nih.gov

The enzyme's selectivity is robust, as demonstrated by studies with various mutants which largely retain the 5-exo hydroxylation product, albeit with varying efficiencies. brandeis.edunih.gov However, the enzyme's regioselectivity can be altered when the primary reaction site is blocked. For instance, when P450cam is presented with 5,5-difluorocamphor, where the target methylene (B1212753) hydrogens are replaced by fluorine, the enzyme catalyzes the hydroxylation of a methyl group, producing 5,5-difluoro-9-hydroxy-camphor. nih.gov This demonstrates a shift in regioselectivity while maintaining the preference for an exo-facial attack. nih.gov

| Substrate | Major Product | Product Distribution/Selectivity | Reference |

|---|---|---|---|

| (+)-Camphor | 5-exo-hydroxycamphor | >99% | brandeis.edunih.gov |

| Norcamphor | 5-exo-hydroxynorcamphor | ~45% (with other isomers formed) | core.ac.ukfigshare.com |

| 5,5-Difluorocamphor | 5,5-difluoro-9-hydroxy-camphor | Major product, represents a shift to methyl hydroxylation | nih.gov |

The binding of a bornanone substrate to the P450cam active site is the first step of the catalytic cycle and induces significant conformational and electronic changes. nih.govnih.gov In its resting state, the heme iron of the enzyme is in a low-spin ferric (Fe³⁺) state, coordinated to a water molecule. nih.gov The entry of the hydrophobic camphor substrate into the active site displaces this water molecule cluster. brandeis.edu

This displacement triggers two critical events:

Spin State Shift : The heme iron transitions from a low-spin to a high-spin state, a change that is spectroscopically observable as a shift in the Soret peak from ~417 nm to ~390 nm. brandeis.edunih.gov

Redox Potential Increase : The redox potential of the heme iron (Fe³⁺/Fe²⁺) increases by approximately 100 mV. This increase makes the subsequent reduction of the heme iron by its redox partner, putidaredoxin, thermodynamically favorable. brandeis.edu

The active site itself is a hydrophobic pocket shaped by residues from several helices. researchgate.net The substrate is positioned through van der Waals interactions and a key hydrogen bond between the camphor carbonyl and Tyr96. nih.gov While the wild-type enzyme has a high affinity for camphor, studies have shown that its active site can accommodate other, non-native substrates, sometimes leading to cooperative binding where multiple substrate molecules may interact with the enzyme simultaneously. nih.govresearchgate.net The binding of the redox partner, putidaredoxin, is also crucial as it can further influence substrate orientation to ensure productive catalysis. nih.gov

The P450cam catalytic cycle is a well-established paradigm for monooxygenase function. Following substrate binding and the first one-electron reduction, molecular oxygen (O₂) binds to the ferrous (Fe²⁺) heme iron. nih.gov A second electron transfer, also from putidaredoxin, reduces the Fe²⁺-O₂ complex to a ferric-peroxo species. nih.gov

This intermediate is highly unstable and undergoes protonation twice. The first protonation yields a hydroperoxo intermediate. The second protonation leads to the heterolytic cleavage of the O-O bond, releasing a molecule of water and generating the highly reactive ferryl-oxo (Fe⁴⁺=O) species known as Compound I. nih.gov This potent oxidizing agent is responsible for abstracting a hydrogen atom from the substrate's C-H bond, followed by a "rebound" of the hydroxyl group to the resulting carbon radical, forming the hydroxylated product. nih.gov The product, 5-exo-hydroxycamphor, then dissociates from the active site, allowing the enzyme to return to its initial ferric resting state.

Dehydrogenase Activities in Bornane Metabolism

Following the initial hydroxylation by P450cam, the resulting secondary alcohol undergoes oxidation to a ketone. This reaction is catalyzed by an NAD⁺-dependent 5-exo-hydroxycamphor dehydrogenase, the product of the camD gene in the P. putida CAM plasmid. atlasofscience.orgethz.chresearchgate.net This enzyme is essential for preparing the molecule for the subsequent ring-cleavage step.

In the (+)-camphor pathway, 5-exo-hydroxycamphor is oxidized to 2,5-diketocamphane. ethz.chresearchgate.net An analogous step occurs in the degradation of (-)-camphor (B167293), where the hydroxylated intermediate is exo-3-hydroxy-2-bornanone, which is then oxidized by a specific dehydrogenase to 3,6-diketocamphane. researchgate.netresearchgate.net These dehydrogenases exhibit a preference for the specific hydroxycamphor isomer derived from the corresponding camphor enantiomer used for growth, though they are not always absolutely specific. researchgate.net The mechanism is characteristic of hydroxysteroid dehydrogenases, involving the transfer of a hydride from the substrate's carbinol carbon to NAD⁺, releasing a proton and forming the ketone product. nih.gov

| Enzyme | Gene | Substrate | Product | Reference |

|---|---|---|---|---|

| Cytochrome P450cam | camA, camB, camC | (+)-Camphor (2-Bornanone) | 5-exo-Hydroxycamphor | atlasofscience.orgnih.gov |

| 5-exo-Hydroxycamphor Dehydrogenase | camD | 5-exo-Hydroxycamphor | 2,5-Diketocamphane | atlasofscience.orgresearchgate.net |

| exo-Hydroxycamphor Dehydrogenase (analogous) | Not specified | exo-3-Hydroxy-2-bornanone | 3,6-Diketocamphane | researchgate.netresearchgate.net |

| 2,5-Diketocamphane 1,2-Monooxygenase | camE25 | 2,5-Diketocamphane | 5-Oxo-1,2-campholide | researchgate.netnih.gov |

| 3,6-Diketocamphane 1,6-Monooxygenase | camE36 | 3,6-Diketocamphane | (Lactone product) | researchgate.netnih.gov |

Monooxygenase-Catalyzed Ring Expansions (Baeyer-Villiger Type)

The final step in the initial breakdown of the bornanone ring structure is a Baeyer-Villiger oxidation, a reaction that inserts an oxygen atom adjacent to a carbonyl group to form a lactone (a cyclic ester). wikipedia.orgorganicreactions.org In P. putida, this critical ring-cleavage is performed by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs). nih.govnih.govresearchgate.net The camphor degradation pathway utilizes two distinct, enantiomer-specific BVMOs:

2,5-diketocamphane 1,2-monooxygenase (2,5-DKCMO) acts on the product derived from (+)-camphor. nih.govnih.gov

3,6-diketocamphane 1,6-monooxygenase (3,6-DKCMO) acts on the product derived from (-)-camphor. nih.govnih.gov

These enzymes are two-component, FMN-dependent monooxygenases. researchgate.netnih.gov Unlike P450s, the BVMO catalytic mechanism involves a flavin-peroxide intermediate. wikipedia.org The enzyme's FAD or FMN cofactor is first reduced by NAD(P)H. This reduced flavin reacts with molecular oxygen to form a C4a-(hydro)peroxyflavin intermediate. nih.govwikipedia.org This species acts as a nucleophile, attacking the carbonyl carbon of the diketocamphane substrate to form a tetrahedral Criegee intermediate. nih.gov A subsequent rearrangement involves the migration of one of the adjacent carbon atoms to the distal oxygen of the peroxy group, breaking the O-O bond and inserting an oxygen atom into the C-C bond, thus forming the lactone. nih.gov This lactone is unstable and undergoes further enzymatic and spontaneous reactions to open the ring structure completely, paving the way for entry into central metabolism. ethz.chresearchgate.net

Flavin-Dependent Redox Transfers in Bornane Degradation Pathways

The microbial degradation of bornane structures, such as camphor, is a well-studied process that relies on sophisticated enzymatic machinery. In organisms like Pseudomonas putida, the breakdown pathways for (+)-camphor and (-)-camphor converge, involving key oxidation steps catalyzed by flavin-dependent monooxygenases. mdpi.comnih.gov After initial hydroxylation and dehydrogenation of the camphor molecule to form diketocamphane intermediates, these intermediates are further processed by specific diketocamphane monooxygenases (DKCMOs). researchgate.netresearchgate.net

For the degradation of (+)-camphor, the intermediate 2,5-diketocamphane is a substrate for 2,5-diketocamphane 1,2-monooxygenase (2,5-DKCMO). researchgate.net This enzyme, along with its counterpart in the (-)-camphor pathway, 3,6-diketocamphane 1,6-monooxygenase, was initially misclassified as a flavoprotein. researchgate.net However, it is now understood to be a two-component monooxygenase system that depends on freely diffusible reduced flavin mononucleotide (FMN or FMNH₂) for its activity. mdpi.comresearchgate.net

The redox transfer mechanism involves multiple steps and components. The necessary FMNH₂ is not produced by the monooxygenase itself but is supplied by separate flavin reductases (FRs). nih.gov These reductases catalyze the transfer of reducing equivalents from a primary electron donor, typically NADH, to FMN, generating the FMNH₂ required by the DKCMO. P. putida possesses a suite of both plasmid-coded and chromosome-coded flavin reductases capable of performing this function. mdpi.comnih.gov For instance, putidaredoxin reductase (PdR), a component of the initial camphor-hydroxylating cytochrome P450 system, can also effectively supply FMNH₂ to the DKCMOs. mdpi.comnih.gov This illustrates a flexible and robust metabolic network for ensuring the continuous operation of the degradation pathway.

NADH Oxidation : A flavin reductase (FR) binds NADH and FMN.

Reductant Transfer : The FR catalyzes the transfer of a hydride from NADH to FMN, producing NAD⁺ and reduced flavin (FMNH₂).

Cofactor Diffusion : The freely diffusible FMNH₂ is released from the reductase and travels to the active site of the diketocamphane monooxygenase (DKCMO).

Oxygenation : The DKCMO binds the diketocamphane substrate, FMNH₂, and molecular oxygen, leading to a Baeyer-Villiger oxidation of the ketone to form an unstable lactone, which subsequently hydrolyzes. researchgate.net

This two-component strategy, separating the reductase and oxygenase functions, allows for a versatile and efficient supply of reducing power to the key oxygenation steps in the bornane degradation pathway. nih.gov

Organic Reaction Mechanisms

Stereochemistry of Ketone Reduction Pathways

The reduction of the ketone group in bornane systems, such as in camphor (2-bornanone), is a classic example of facial diastereoselectivity. The rigid, bridged bicyclic [2.2.1]heptane skeleton presents two distinct faces for nucleophilic attack on the C2 carbonyl: the exo face and the endo face. cerritos.edu The stereochemical outcome of the reduction is primarily dictated by steric hindrance.

In the case of camphor, the exo face is sterically encumbered by the C10 methyl group, which is part of the one-carbon bridge. youtube.comlibretexts.org Consequently, nucleophilic attack by hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) occurs preferentially from the less hindered endo face. cerritos.eduyoutube.com This trajectory of attack is consistent with the Bürgi-Dunitz angle, which describes the preferred geometry for nucleophiles approaching a carbonyl carbon.

The mechanism proceeds via the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. The attack from the endo side leads to the formation of an exo alcohol. studypool.com For camphor, this major product is isoborneol, while the minor product, borneol, results from the more hindered exo attack. wpmucdn.commagritek.com

The diastereomeric excess in these reductions is typically high, demonstrating effective steric control by the rigid bornane framework. researchgate.net This inherent stereoselectivity makes camphor and its derivatives valuable chiral starting materials in organic synthesis.

Enantioselective Catalysis Mediated by Bornane-Derived Chiral Lewis Acids

The rigid and enantiomerically pure framework of bornane derivatives, including camphor, makes them excellent scaffolds for the development of chiral auxiliaries and ligands for asymmetric catalysis. scielo.briupac.orgrsc.org Derivatives of exo-3-hydroxy-2-bornanone can be synthesized and employed as chiral auxiliaries, which, in conjunction with a Lewis acid, create a chiral environment to control the stereochemical outcome of a reaction.

A common strategy involves covalently attaching a bornane-derived chiral auxiliary to a substrate. For instance, N-substituted 2-exo-hydroxybornyl-10-sulfonamides, which can be prepared from camphor, serve as effective chiral auxiliaries. researchgate.net When these auxiliaries are used to create substrates for reactions like the Morita-Baylis-Hillman reaction, they can direct the approach of reagents. researchgate.net

The mechanism of stereocontrol often relies on the formation of a rigid chelated intermediate. A Lewis acid (e.g., EtAlCl₂, TiCl₄) coordinates to both the carbonyl oxygen of the substrate and a Lewis basic site on the chiral auxiliary (such as a sulfonyl oxygen). iupac.org This coordination locks the conformation of the substrate, exposing one face of the reactive center to attack while shielding the other. This r-facial differentiation forces an incoming nucleophile or reactant to approach from a specific trajectory, leading to the formation of one enantiomer in excess.

While direct synthesis of a Lewis acid from exo-3-hydroxy-2-bornanone itself is less common, the use of its derivatives as ligands or auxiliaries that modulate the behavior of achiral Lewis acids is a powerful and established method for enantioselective catalysis. iupac.org

Dehydration Mechanisms of Bornanediols

The acid-catalyzed dehydration of alcohols on the bornane skeleton, such as borneol and isoborneol, proceeds through a carbocation-mediated mechanism that frequently involves skeletal rearrangements. rose-hulman.edupitt.edu The dehydration of a bornanediol, such as the product from reducing exo-3-hydroxy-2-bornanone, would follow a similar pathway.

The mechanism is initiated by the protonation of one of the hydroxyl groups by a strong acid (e.g., H₂SO₄, H₃PO₄), converting it into a good leaving group (water). rose-hulman.edustackexchange.com Loss of water generates a secondary carbocation at either the C2 or C3 position. This secondary carbocation is relatively unstable and rapidly undergoes a characteristic 1,2-shift known as the Wagner-Meerwein rearrangement. wikipedia.orgchemistry-online.com

In this rearrangement, the C1-C6 bond migrates to the adjacent carbocation center at C2. stackexchange.com This concerted process relieves ring strain and simultaneously forms a more stable tertiary carbocation at C1. stackexchange.comresearchgate.net The driving force for this rearrangement is the formation of the thermodynamically favored tertiary carbocation.

Finally, a base (such as water or the conjugate base of the acid) abstracts a proton from an adjacent carbon to neutralize the positive charge and form an alkene. In the bornane system, deprotonation typically occurs at the exocyclic methyl group (C10), as this leads to the formation of camphene, the major thermodynamic product. stackexchange.comwikipedia.org The formation of other minor alkene products via proton loss at different positions is also possible but generally less favored.

This rearrangement is a hallmark of the chemistry of bicyclic terpenes and highlights the electronic and steric factors that govern reactivity in these rigid systems. rsc.org

Computational and Theoretical Studies on Exo 3 Hydroxy 2 Bornanone Systems

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Detailed quantum chemical calculations are instrumental in providing a foundational understanding of a molecule's properties. These methods can precisely predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecular geometry. Furthermore, they illuminate the electronic structure, including the distribution of electron density and the energies of molecular orbitals, which are crucial for predicting reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. It is widely used to optimize molecular geometries and calculate electronic properties of organic molecules. A typical DFT study on exo-3-hydroxy-2-bornanone would involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve the Schrödinger equation. The output would provide optimized Cartesian coordinates for each atom, from which a complete geometric description can be derived. Additionally, analysis of the frontier molecular orbitals (HOMO and LUMO) would offer insights into the molecule's kinetic stability and its propensity to act as an electron donor or acceptor. However, a specific DFT investigation on exo-3-hydroxy-2-bornanone is not available in the current body of scientific literature.

Ab Initio Molecular Orbital Theory Investigations

Ab initio molecular orbital theory, which is based on first principles without the use of empirical parameters, offers a higher level of theory for more precise calculations. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular geometry and electronic structure. Such studies would be invaluable for benchmarking results from less computationally expensive methods like DFT. An ab initio investigation into exo-3-hydroxy-2-bornanone would yield fundamental data on its electronic energy, dipole moment, and charge distribution. Regrettably, no dedicated ab initio studies for this compound have been published.

Modeling of Stereochemical Selectivity in Carbonyl Reactions

The bornanone framework, with its inherent steric biases, presents an interesting scaffold for studying stereoselectivity in chemical reactions, particularly additions to the carbonyl group. Computational modeling is a key tool in predicting and rationalizing the outcomes of such reactions.

π-Facial Selectivity Analysis

The approach of a nucleophile to the carbonyl carbon in 2-bornanone systems can occur from two distinct faces, the syn-face or the anti-face, leading to different stereoisomeric products. The presence of the exo-hydroxyl group at the C3 position in exo-3-hydroxy-2-bornanone would be expected to significantly influence this π-facial selectivity. Computational modeling, by calculating the transition state energies for both pathways, could predict the favored direction of attack. Such an analysis would typically consider steric hindrance and potential electronic effects, such as hydrogen bonding between the incoming nucleophile and the hydroxyl group. At present, no such computational analysis of π-facial selectivity for exo-3-hydroxy-2-bornanone has been reported.

Simulations of Enzyme-Substrate Interactions and Catalytic Cycles

Understanding how a molecule like exo-3-hydroxy-2-bornanone interacts with biological macromolecules is essential for applications in biochemistry and medicinal chemistry. Molecular docking and molecular dynamics simulations are powerful techniques to explore these interactions. These simulations could predict the binding affinity and orientation of exo-3-hydroxy-2-bornanone within an enzyme's active site and elucidate the energetic landscape of the catalytic cycle. Such studies could reveal key amino acid residues involved in substrate recognition and catalysis. A search of the literature indicates that no studies simulating the interaction of exo-3-hydroxy-2-bornanone with any enzyme have been published.

Cytochrome P450-Bornanone Binding Studies

Computational studies have provided significant insights into the binding of bornanone derivatives, such as camphor (B46023), within the active site of cytochrome P450 enzymes. These enzymes are crucial for the metabolism of a wide array of compounds. Molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) approaches have been employed to elucidate the specific interactions that govern substrate binding and orientation, which in turn determine the regioselectivity of hydroxylation.

The binding of a substrate to a cytochrome P450 enzyme can induce conformational changes in the protein, a phenomenon that can be explored through kinetic studies. For instance, the binding of camphor to P450cam has been shown to follow an induced-fit mechanism, where the initial enzyme-substrate complex undergoes a reversible equilibrium to form a final, more stable complex. acs.org This is in contrast to the conformational selection process observed for some other P450s and substrates. acs.org

The active site of cytochrome P450 enzymes is typically a buried, hydrophobic pocket. mdpi.com The binding of substrates like progesterone to human P450 21A2 and P450 3A4 has been characterized by high affinity, with dissociation constants (Kd) in the nanomolar to micromolar range. nih.govnih.gov These binding events induce a characteristic "Type I" spectral shift, indicating a change in the spin state of the heme iron. nih.gov Molecular dynamics simulations have revealed that the flexibility of the enzyme and the volume of the binding site can influence substrate access and binding. mdpi.com

Studies on different cytochrome P450 isozymes, such as CYP2A6 and CYP2A13, have highlighted how subtle differences in active site residues can lead to significant variations in binding affinities for a range of ligands. researchgate.net These findings underscore the importance of specific amino acid residues in determining the substrate specificity of P450 enzymes.

Two-Oxidant Versus Two-State-Reactivity Models in P450 Enzymes

The mechanism of C-H bond hydroxylation by cytochrome P450 enzymes has been a subject of extensive theoretical investigation. The "two-state reactivity" (TSR) model has emerged as a key concept to explain the observed product distributions and reaction kinetics. nih.govmanchester.ac.ukmanchester.ac.uk This model proposes that the reaction proceeds on two different spin state potential energy surfaces, typically a doublet and a quartet state. acs.org

In the context of camphor hydroxylation by P450cam, QM/MM calculations have shown that the reaction can proceed through both a low-spin (doublet) and a high-spin (quartet) pathway. nih.govacs.org The low-spin pathway is generally considered to be effectively concerted, while the high-spin pathway is stepwise and involves the formation of a distinct substrate radical intermediate. nih.govacs.org The TSR model helps to reconcile experimental observations that have been interpreted as evidence for both the presence and absence of radical intermediates. nih.govmanchester.ac.uk

Theoretical calculations have also explored the possibility of other reactive species beyond the well-established Compound I. It has been proposed that "penta-radical" states, lying at a higher energy level than the ground "tri-radical" states of Compound I, could be accessible and participate in the reactivity. acs.org The energy gap between these different states can be influenced by factors such as hydrogen bonding to the thiolate ligand and the polarity of the enzyme's active site environment. acs.org

Computational Predictions of Spectroscopic Parameters

NMR Chemical Shift Calculations (CHARGE, GIAO methods)

Computational methods for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts have become invaluable tools for the structural elucidation of organic molecules. Among the various approaches, the Gauge-Including Atomic Orbital (GIAO) method is widely used and known for its reliability in calculating theoretical chemical shifts. The CHARGE program is another semi-empirical method that has demonstrated good accuracy in predicting proton chemical shifts. modgraph.co.uk

The GIAO method, often employed in conjunction with Density Functional Theory (DFT), allows for the calculation of isotropic shielding constants, which can then be correlated with experimental chemical shifts. acs.orgscielo.br The accuracy of these predictions can be influenced by the choice of basis set and the level of theory used for the calculations. modgraph.co.ukacs.org For instance, the inclusion of electron correlation through methods like Møller-Plesset perturbation theory (MP2) can improve the accuracy of the calculated shieldings. unipi.it

Linear regression analysis is commonly used to establish a correlation between the calculated isotropic shielding constants and the experimentally observed chemical shifts. acs.org This approach has been successfully applied to a variety of organic molecules, including those with complex stereochemistry. scielo.brresearchgate.net The CHARGE method has also shown good agreement with experimental values, in some cases providing more accurate predictions than ab initio GIAO calculations for specific series of compounds. modgraph.co.uk

Table 1: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts for a Norbornanone Derivative

| Proton | Experimental δ (ppm) | Calculated δ (ppm) - CHARGE | Calculated δ (ppm) - GIAO |

|---|---|---|---|

| H-1 | 2.65 | 2.68 | 2.75 |

| H-3n | 2.20 | 2.25 | 2.30 |

| H-3x | 1.95 | 1.98 | 2.05 |

| H-4 | 1.80 | 1.82 | 1.88 |

| H-5n | 1.50 | 1.55 | 1.60 |

| H-5x | 1.65 | 1.68 | 1.75 |

| H-6n | 1.30 | 1.35 | 1.40 |

| H-6x | 1.45 | 1.48 | 1.55 |

Note: This table is illustrative and based on representative data from the literature for similar structures. Actual values for exo-3-hydroxy-2-bornanone may vary.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD)

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques for determining the absolute configuration and conformation of chiral molecules in solution. rsc.orgnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light, providing information about the stereochemistry of vibrating functional groups. jascoinc.com

The VCD spectra of bornanone derivatives, including camphor, have been extensively studied. rsc.orgnih.gov The rigidity of the bicyclic framework of these molecules allows for the identification of distinct spectroscopic regions that are sensitive to the skeletal chirality. acs.org DFT calculations are commonly used to simulate the VCD spectra of different enantiomers and conformers, and the comparison of these theoretical spectra with experimental data allows for the unambiguous assignment of the absolute configuration. researchgate.net

VCD has also been used to study intermolecular interactions, such as the induction of chirality in a solvent by a chiral solute. researchgate.net Furthermore, VCD can be a valuable tool for determining the enantiomeric excess of a sample. rsc.org ECD, on the other hand, provides information about the electronic transitions in a molecule and is also sensitive to its stereochemistry. The combination of VCD and ECD provides complementary information for a comprehensive stereochemical analysis. mdpi.com

Table 2: Key VCD and ECD Bands for a Chiral Bornanone Derivative

| Spectroscopy | Wavenumber/Wavelength | Sign | Assignment |

|---|---|---|---|

| VCD | ~1750 cm⁻¹ | (+/-) | C=O stretch |

| VCD | ~1450 cm⁻¹ | (+/-) | CH₂ scissoring |

| VCD | ~1050 cm⁻¹ | (+/-) | C-O stretch |

| ECD | ~290 nm | (+/-) | n → π* transition of C=O |

Note: This table is illustrative. The specific wavenumbers, wavelengths, and signs of the bands will depend on the absolute configuration and conformation of exo-3-hydroxy-2-bornanone.

Advanced Spectroscopic Characterization of Exo 3 Hydroxy 2 Bornanone and Its Derivatives

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the investigation of conformational isomers in molecules like exo-3-Hydroxy-2-bornanone. The analysis of vibrational modes provides a molecular fingerprint, allowing for detailed structural assignments.

The key functional groups in exo-3-Hydroxy-2-bornanone are the hydroxyl (-OH) and carbonyl (C=O) groups. These groups give rise to characteristic absorption bands in the IR spectrum and scattering peaks in the Raman spectrum.

Hydroxyl Group (-OH): The O-H stretching vibration is typically observed in the region of 3200-3600 cm⁻¹ in the IR spectrum. The broadness and exact position of this band are sensitive to hydrogen bonding interactions. In the exo isomer, intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen is possible, which would lead to a red shift (lower frequency) and broadening of the O-H stretching band.

Carbonyl Group (C=O): The C=O stretching vibration of the ketone in the bornane skeleton is expected to appear in the range of 1720-1750 cm⁻¹. The precise frequency can be influenced by the presence of the adjacent hydroxyl group and any associated hydrogen bonding.

C-H Stretching Vibrations: The various C-H bonds within the bicyclic framework and methyl groups give rise to a complex set of stretching vibrations typically observed in the 2800-3000 cm⁻¹ region.

Table 1: Predicted Characteristic Vibrational Frequencies for exo-3-Hydroxy-2-bornanone

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H Stretch | 3400 - 3600 |

| Carbonyl | C=O Stretch | 1730 - 1750 |

| Alkyl | C-H Stretch | 2850 - 3000 |

| C-H Bend | 1350 - 1470 |

It is important to note that these are predicted ranges, and experimental values may vary depending on the sample state (solid, liquid, or gas) and solvent used.

Conformational studies using vibrational spectroscopy often involve analyzing the spectra at different temperatures or in different solvents to observe changes in the relative intensities of bands corresponding to different conformers. The rigid bicyclic structure of the bornane skeleton limits the conformational flexibility primarily to the orientation of the hydroxyl group.

Chiroptical Spectroscopy (ECD, VCD) for Absolute Configuration Determination

Chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are indispensable for determining the absolute configuration of chiral molecules like exo-3-Hydroxy-2-bornanone. These methods measure the differential absorption of left and right circularly polarized light by a chiral sample.

Electronic Circular Dichroism (ECD):

ECD spectroscopy probes the electronic transitions within a molecule. The carbonyl group in exo-3-Hydroxy-2-bornanone possesses a weak n → π* electronic transition, which is inherently chiral due to the asymmetric environment of the bornane framework. This transition typically gives rise to a Cotton effect in the ECD spectrum in the region of 280-320 nm. The sign and intensity of this Cotton effect are highly sensitive to the stereochemistry of the molecule.

The determination of the absolute configuration using ECD relies heavily on comparing the experimental spectrum with spectra calculated for each possible enantiomer using time-dependent DFT (TD-DFT) methods. By finding the best match between the experimental and a calculated spectrum, the absolute configuration of the compound can be unambiguously assigned. For camphor (B46023) and its derivatives, the sign of the n → π* Cotton effect is a well-established indicator of the absolute configuration at the bridgehead carbons.

Vibrational Circular Dichroism (VCD):

VCD spectroscopy measures the differential absorption of circularly polarized infrared light, providing stereochemical information from the vibrational transitions of the molecule. VCD offers a significant advantage over ECD as it provides a much richer source of stereochemical information, with numerous bands across the mid-infrared region, each with a characteristic sign and intensity.

For exo-3-Hydroxy-2-bornanone, VCD signals associated with the stretching and bending vibrations of the C-H, O-H, and C=O groups can be analyzed. The comparison of the experimental VCD spectrum with the DFT-calculated spectrum for a specific enantiomer allows for a confident determination of its absolute configuration. The complexity and richness of VCD spectra make them particularly powerful for distinguishing between diastereomers and for detailed conformational analysis in solution.

Table 2: Application of Chiroptical Spectroscopy for Absolute Configuration Determination

| Technique | Chromophore/Vibrational Mode | Spectroscopic Feature | Application |

|---|---|---|---|

| ECD | Carbonyl n → π* | Cotton Effect (sign and intensity) | Determination of absolute configuration at stereocenters. |

In modern stereochemical analysis, the combination of experimental ECD and VCD measurements with high-level quantum chemical calculations provides the most reliable and powerful approach for the unambiguous assignment of the absolute configuration of complex chiral molecules such as exo-3-Hydroxy-2-bornanone and its derivatives.

Biological Relevance and Biochemical Pathways Involving Exo 3 Hydroxy 2 Bornanone

Microbial Degradation Pathways of Bornane Compounds

Certain microorganisms possess the enzymatic machinery to utilize camphor (B46023) and related bornane compounds as a sole carbon source. The degradation pathways in these microbes are well-studied, particularly in species of Pseudomonas.

Pseudomonas putida is a well-characterized soil bacterium capable of metabolizing camphor through a plasmid-encoded pathway. The catabolism of (rac)-camphor in P. putida NCIMB 10007 involves a series of oxidative reactions. While the primary and most studied initial hydroxylation occurs at the 5-position to yield 5-exo-hydroxycamphor (B1210678), evidence demonstrates the formation of other hydroxylated isomers as well. nih.gov

During the growth of P. putida on (rac)-camphor, low levels of 3-exo-hydroxycamphor have been detected as a metabolite in the culture medium. nih.gov This indicates that hydroxylation of the camphor ring can occur at the 3-position, leading to the formation of exo-3-hydroxy-2-bornanone. This metabolite is then further processed in the degradation pathway. The initial steps of (+)-camphor degradation in P. putida ATCC 17453 are known to proceed via hydroxylation at the C5 position, followed by dehydrogenation to 2,5-diketocamphane. brandeis.edu

Table 1: Detected Metabolites in the Catabolism of (rac)-Camphor by Pseudomonas putida NCIMB 10007

| Metabolite | Stereochemistry | Detection Status |

| 5-Hydroxycamphor | 5-exo | Primary Metabolite |

| 3-Hydroxycamphor | 3-exo | Detected at low levels nih.gov |

| 2,5-Diketocamphane | - | Intermediate |

| 3,6-Diketocamphane | - | Intermediate |

The microbial degradation of camphor is initiated by a monooxygenase, which introduces a hydroxyl group into the camphor molecule. In P. putida, the key initiating enzyme is a cytochrome P450 monooxygenase, often referred to as P450cam (CYP101A1). researchgate.net This enzyme is highly specific for the hydroxylation of d-camphor (B3430136) to 5-exo-hydroxycamphor. researchgate.net The formation of 3-exo-hydroxycamphor suggests the presence of other monooxygenases or a relaxed specificity of P450cam under certain conditions, though the latter is less supported as wild-type P450cam is known for its high regio- and stereospecificity. researchgate.net

Following hydroxylation, the resulting hydroxybornanone is oxidized by a dehydrogenase. The 5-exo-hydroxycamphor dehydrogenase is a well-characterized enzyme in this pathway. Notably, this dehydrogenase exhibits a degree of substrate promiscuity and is reported to be equally active with 3-exo-hydroxycamphor. nih.gov This indicates that once exo-3-hydroxy-2-bornanone is formed, it can be channeled into the subsequent steps of the degradation pathway by the same dehydrogenase responsible for oxidizing 5-exo-hydroxycamphor. nih.gov The pathway continues with Baeyer-Villiger monooxygenases that catalyze the lactonization of diketocamphane intermediates. nih.gov

Table 2: Key Enzymes in the Early Stages of Camphor Degradation by Pseudomonas putida

| Enzyme | Type | Substrate(s) | Product(s) |

| Cytochrome P450 Monooxygenase (P450cam) | Monooxygenase | (+)-Camphor | (+)-5-exo-Hydroxycamphor |

| 5-exo-Hydroxycamphor Dehydrogenase | Dehydrogenase | 5-exo-Hydroxycamphor, 3-exo-Hydroxycamphor nih.gov | 2,5-Diketocamphane |

| 2,5-Diketocamphane 1,2-Monooxygenase | Monooxygenase | 2,5-Diketocamphane | 5-Oxo-1,2-campholide |

| 3,6-Diketocamphane 1,6-Monooxygenase | Monooxygenase | 3,6-Diketocamphane | Corresponding lactone |

The genes encoding the enzymes for camphor degradation in Pseudomonas putida are located on a large, transmissible plasmid known as the CAM plasmid. nih.gov The expression of these genes is tightly regulated and is generally induced by the presence of camphor. This regulation allows the bacterium to efficiently utilize camphor when it is available as a carbon source.

The regulatory control operates at the level of transcription. The initial enzymes of the pathway, including the cytochrome P450 monooxygenase and 5-exo-hydroxycamphor dehydrogenase, are subject to coordinate induction by camphor itself. This "from the top" coordinate pathway regulation is a common feature in the catabolic pathways of pseudomonads. Given that 5-exo-hydroxycamphor dehydrogenase is also active on 3-exo-hydroxycamphor, its induction by camphor ensures that once the 3-hydroxy isomer is formed, the enzymatic machinery for its further metabolism is already present. nih.gov The regulation also exhibits a relaxed inducer specificity, which contributes to the metabolic versatility of P. putida.

Biochemical Transformations in Mammalian Systems

In mammals, camphor is recognized as a xenobiotic, and its metabolism is a detoxification process primarily occurring in the liver. The biochemical transformations involve hydroxylation and reduction reactions to increase its water solubility and facilitate excretion.

Studies in rabbits have shown that orally administered (+)-camphor undergoes hydroxylation at various positions. The major hydroxylated metabolites identified were (+)-5-endo-hydroxycamphor and (+)-3-endo-hydroxycamphor, with the 5-endo isomer being the predominant product. nih.gov The formation of 3-endo-hydroxycamphor (B12768010) demonstrates that hydroxylation at the 3-position is a metabolic route in mammalian systems. It is important to note the stereochemical difference, with the endo isomer being formed in rabbits, in contrast to the exo isomer found in Pseudomonas. nih.gov

In addition to hydroxylation, reduction of the carbonyl group of camphor to form borneol has also been observed in rabbits. nih.gov In vitro studies with human liver microsomes have indicated that cytochrome P450 enzymes are responsible for camphor hydroxylation. Specifically, CYP2A6 has been identified as the major enzyme catalyzing the oxidation of l-camphor to 5-exo-hydroxycamphor in humans. nih.gov The formation of 3-hydroxycamphor in different species suggests potential species-related differences in the regioselectivity and stereospecificity of the cytochrome P450 enzymes involved. nih.gov

Table 3: Major Metabolites of (+)-Camphor in Rabbits

| Metabolite | Type of Transformation | Stereochemistry |

| (+)-Borneol | Reduction | - |

| (+)-5-Hydroxycamphor | Hydroxylation | 5-endo nih.gov |

| (+)-3-Hydroxycamphor | Hydroxylation | 3-endo nih.gov |

The metabolism of camphor in mammalian systems can lead to a mixture of hydroxybornanone isomers. Research has indicated that interconversion between these isomers can occur. In vitro studies with rabbit liver preparations have demonstrated the interconversion between the endo- and exo-isomers of 5-hydroxycamphor. nih.gov This process was observed in the presence of both liver microsomes and cytosol. nih.gov

Mechanistic Basis of Biological Activities

Antioxidant Activity Mechanisms

The antioxidant capacity of exo-3-Hydroxy-2-bornanone is primarily attributed to its hydroxyl (-OH) group. This functional group allows the molecule to participate in quenching reactive oxygen species (ROS), which are highly reactive molecules that can cause cellular damage through oxidative stress. The principal mechanisms are believed to involve direct radical scavenging. nih.govnih.gov

Hydrogen Atom Transfer (HAT): In this mechanism, the hydroxyl group can donate its hydrogen atom to a free radical, neutralizing it and thereby terminating the oxidative chain reaction. The resulting exo-3-Hydroxy-2-bornanone radical is stabilized by the molecular structure, rendering it less reactive than the initial radical.

Single Electron Transfer (SET): Alternatively, the compound can donate an electron to a free radical, transforming it into a more stable molecule. This process results in the formation of a radical cation of the parent compound.

The presence and position of hydroxyl groups are crucial determinants of antioxidant potential in many natural compounds. nih.gov In exo-3-Hydroxy-2-bornanone, the accessibility of the exo-3-hydroxyl group influences its ability to interact with and neutralize ROS, thus protecting cells from oxidative damage.

Table 1: Postulated Antioxidant Mechanisms of exo-3-Hydroxy-2-bornanone

| Mechanism | Description | Role of Hydroxyl Group |

| Hydrogen Atom Transfer (HAT) | Donation of a hydrogen atom to a free radical. | Acts as the hydrogen donor. |

| Single Electron Transfer (SET) | Donation of an electron to a free radical. | Facilitates electron donation. |

Anti-inflammatory Response Pathways

The anti-inflammatory effects of many monoterpenes are mediated through the modulation of critical intracellular signaling pathways that regulate the production of inflammatory mediators. nih.govresearchgate.netsigmaaldrich.com For exo-3-Hydroxy-2-bornanone, the primary targets are likely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govresearchgate.net

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. biorxiv.org In resting cells, the NF-κB transcription factor is held inactive in the cytoplasm by an inhibitor protein called IκBα. biorxiv.orgresearchgate.net Upon stimulation by inflammatory signals (like lipopolysaccharide, LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. biorxiv.org Once in the nucleus, it triggers the transcription of genes for pro-inflammatory proteins such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines (e.g., TNF-α, IL-6). researchgate.net Like other anti-inflammatory terpenoids, exo-3-Hydroxy-2-bornanone is hypothesized to inhibit this pathway by preventing the degradation of IκBα, thereby blocking the nuclear translocation of NF-κB. sigmaaldrich.combiorxiv.org

MAPK Signaling Pathway: The MAPK pathway is another crucial signaling cascade that responds to external stimuli and regulates processes like inflammation. nih.gov Key kinases in this pathway, such as p38 and JNK, are activated by phosphorylation in response to inflammatory signals. sigmaaldrich.com Activated MAPKs can, in turn, activate transcription factors that promote the expression of inflammatory genes. nih.gov It is proposed that exo-3-Hydroxy-2-bornanone may exert its anti-inflammatory effects by inhibiting the phosphorylation of these key MAPK proteins, thus downregulating the inflammatory cascade. sigmaaldrich.com

Table 2: Key Molecules in Anti-inflammatory Pathways Potentially Modulated by exo-3-Hydroxy-2-bornanone

| Pathway | Key Molecules | Function | Potential Effect of Compound |

| NF-κB | IκBα | Inhibitor of NF-κB | Inhibition of IκBα degradation |

| NF-κB (p65) | Transcription factor | Inhibition of nuclear translocation | |

| COX-2, iNOS | Pro-inflammatory enzymes | Decreased expression | |

| MAPK | p38, JNK | Signaling kinases | Inhibition of phosphorylation |

Molecular Interactions in Potential Applications

The specific three-dimensional structure of exo-3-Hydroxy-2-bornanone is fundamental to its interactions with biological targets such as enzyme active sites and cellular receptors. The stereochemistry of chiral natural compounds often plays a pivotal role in their biological activity. mdpi.com

Enzyme and Receptor Binding: Molecular docking is a computational technique used to predict how a molecule binds to a macromolecular target. mdpi.com While specific docking studies for exo-3-Hydroxy-2-bornanone are not widely available, its structure suggests it could fit into the binding pockets of specific enzymes or receptors. The exo-hydroxyl group and the ketone group at position 2 can form hydrogen bonds, while the hydrophobic bicyclic skeleton can engage in van der Waals interactions. These interactions are critical for the stable binding required to inhibit an enzyme or modulate a receptor's function. For example, in the context of inflammation, the compound could potentially bind to the active site of COX enzymes, similar to how nonsteroidal anti-inflammatory drugs (NSAIDs) function. researchgate.net

Crosstalk in Biological Pathways: In complex biological systems, molecules rarely act in isolation. Hydroxylated monoterpenes have been shown to participate in metabolic crosstalk. For instance, in plants, these compounds are involved in defense signaling and can interact with other pathways, such as the salicylic (B10762653) acid pathway, to mount a coordinated response to stress or infection. nih.govnih.govbiorxiv.org This suggests that the biological effects of exo-3-Hydroxy-2-bornanone could result not only from direct target inhibition but also from its ability to modulate broader signaling networks within the cell or organism.

Applications in Asymmetric Synthesis and Chiral Catalysis

Development of Bornane-Derived Chiral Auxiliaries

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. The inherent rigidity and steric bulk of the bornane skeleton make its derivatives, such as 2-Bornanone, 3-hydroxy-, exo-, excellent candidates for this role. These auxiliaries create a predictable three-dimensional environment that biases the approach of reagents to a prochiral substrate, leading to the preferential formation of one diastereomer over another.

The development of these auxiliaries has been a significant area of research. For instance, alcohols derived from the reduction of camphorquinone (B77051) monoketals have been studied as chiral auxiliaries in the alkylation of carboxylate esters. The degree of diastereoselectivity achieved was found to be dependent on the specific structure of the auxiliary and the nature of the alkylating agent. One study reported diastereoselectivities ranging from 14-30% d.e. for one regioisomer, (1R,2S,3R)-2,2-[(1R,2S,3R)-bornane-2,3-dioxy]-bornan-3-ol, while another, (1R,2S,3R)-3,3-[(1R,2S,3R)-bornane-2,3-dioxy]bornan-2-ol, afforded selectivities of 68-74% d.e. core.ac.uk

Another notable application is in the Pauson-Khand reaction, a powerful method for constructing cyclopentenones. Enantiomerically pure (2R)-10-(alkylthio)isoborneols, designed specifically as chiral auxiliaries, have demonstrated high levels of chirality transfer. When these auxiliaries were used in intermolecular Pauson-Khand reactions with strained olefins, excellent yields and high diastereoselectivities were achieved. nih.gov The major diastereomer from these reactions could then be used in subsequent steps to synthesize other valuable chiral molecules, with the auxiliary being recovered in high yield (>95%). nih.gov

Camphor-based oxazolidinones and oxazinones have also been developed and evaluated as superior chiral auxiliaries in asymmetric aldol (B89426) reactions, a fundamental carbon-carbon bond-forming reaction. documentsdelivered.comacs.org Similarly, a camphor-derived amide-stabilized ylide has been shown to react with aldehydes in a Darzens reaction to produce glycidic amides with exceptional diastereocontrol and enantioselectivity (up to 99% ee). organic-chemistry.org These examples underscore the versatility of the bornane framework in creating effective chiral auxiliaries for a range of important synthetic transformations.

Table 1: Diastereoselectivity in Reactions Using Bornane-Derived Chiral Auxiliaries

| Reaction Type | Chiral Auxiliary Type | Substrate | Diastereomeric Ratio / Excess | Reference |

|---|---|---|---|---|

| Alkylation | Camphorquinone-derived monoketal alcohol | Carboxylate ester | 68-74% d.e. | core.ac.uk |

| Pauson-Khand | (2R)-10-(Alkylthio)isoborneol | Norbornadiene | 96:4 d.r. | nih.gov |

| Pauson-Khand | (2R)-10-(Alkylthio)isoborneol | Norbornene | 92:8 d.r. | nih.gov |

| Darzens Reaction | Camphor-derived sulfonium (B1226848) amide | Aromatic Aldehydes | Complete diastereoselectivity | organic-chemistry.org |

Enantioselective Catalysis with Chiral Bornane Complexes

Beyond stoichiometric use as chiral auxiliaries, the bornane scaffold is a cornerstone in the design of chiral ligands for enantioselective catalysis. By coordinating to a metal center or acting as an organic catalyst itself, these chiral molecules can create a catalytic system that produces a large amount of an enantiomerically enriched product from a prochiral substrate.

Chiral Lewis Acid Catalysis

Chiral Lewis acid catalysis is a powerful strategy in asymmetric synthesis where a chiral ligand coordinates to a Lewis acidic metal center. The resulting complex can then activate a substrate towards nucleophilic attack, with the chiral environment of the ligand dictating the stereochemical outcome. Camphor-derived ligands, including those based on the 2-Bornanone, 3-hydroxy-, exo- structure, have been extensively developed for this purpose. ukzn.ac.za

These ligands often feature nitrogen or oxygen donor atoms that can chelate to a metal. For example, a series of novel C3-pendant pyridyl alcohol ligands derived from (+)-camphor have been synthesized and evaluated as chiral catalysts. ukzn.ac.za In the alkylation of aldehydes with diethylzinc, these ligands successfully catalyzed the reaction with moderate to good enantioselectivity, achieving up to 85% ee. ukzn.ac.za They were also applied as catalysts in the Henry (nitroaldol) reaction, leading to good yields and moderate enantioselectivity (up to 56% ee). ukzn.ac.zascielo.org.za

The effectiveness of these ligands stems from the rigid bornane backbone, which projects functionalities into a well-defined spatial arrangement around the metal center. This creates chiral pockets that differentiate between the two prochiral faces of the substrate, guiding the reaction pathway to favor one enantiomer. Camphor-based pyridine (B92270) ligands have been successfully applied in a variety of other asymmetric reactions, including Diels-Alder reactions, SN2' reactions, and allylic oxidations, demonstrating the broad utility of this ligand class in chiral Lewis acid catalysis. ukzn.ac.zarsc.org

Table 2: Enantioselectivity in Reactions Catalyzed by Bornane-Derived Chiral Lewis Acids

| Reaction Type | Metal/Ligand System | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Aldehyde Alkylation | Zinc / C3-pendant pyridyl alcohol | Up to 85% ee | ukzn.ac.za |

| Henry (Nitroaldol) Reaction | Copper / C3-pendant pyridyl alcohol | Up to 56% ee | ukzn.ac.za |

| Diels-Alder Reaction | Metal / C3-pendant pyridyl alcohol | Up to 43% ee | ukzn.ac.za |

Organocatalysis with Bornane-Derived Phosphoric Acids

In recent years, organocatalysis, which uses small organic molecules as catalysts, has emerged as a major pillar of asymmetric synthesis, complementing metal-based catalysis. Chiral phosphoric acids (CPAs) are a prominent class of Brønsted acid organocatalysts, capable of activating substrates through hydrogen bonding. nih.govlibretexts.org While many successful CPAs are based on axially chiral backbones like BINOL, researchers have also explored the use of the readily available chiral pool, including camphor (B46023), to construct novel CPAs. researchgate.netsigmaaldrich.com

A notable example is the synthesis of a new chiral, camphor-derived organic phosphoric acid, specifically 2-endo-3-endo-dimethylbornane-2,3-diyl phosphate. This catalyst was successfully employed in an asymmetric Hantzsch reaction, a multicomponent reaction used to synthesize dihydropyridines, which are compounds of significant pharmaceutical interest. researchgate.net The reaction involves the condensation of an aldehyde, a β-ketoester, and an amine source. The bornane-derived phosphoric acid catalyst was effective in promoting this transformation and inducing chirality in the final product. researchgate.net

The catalyst operates by forming a chiral ion pair with the reaction intermediates, directing the subsequent bond-forming steps in a stereoselective manner. This application demonstrates that the rigid and well-defined stereochemistry of the bornane skeleton can be effectively translated into a chiral phosphoric acid framework, providing a valuable alternative to the more common BINOL-based systems for certain asymmetric transformations. researchgate.net

Conclusion and Outlook in Exo 3 Hydroxy 2 Bornanone Research

Summary of Key Academic Contributions

The most significant recent academic contribution to the field of exo-3-hydroxy-2-bornanone research is its identification as the first volatile sex attractant pheromone in a firefly species. Specifically, (1S)-exo-3-hydroxycamphor has been identified as the female-produced sex pheromone of the winter firefly, Photinus corrusca. researchgate.netnsf.govsciprofiles.comnih.gov This discovery, a groundbreaking development in the study of insect chemical communication, has elevated exo-3-hydroxy-2-bornanone from a relatively obscure camphor (B46023) derivative to a molecule of significant biological importance.

Prior to this, research involving exo-3-hydroxy-2-bornanone was largely situated within the broader context of camphor metabolism and biotransformation. Studies have documented the formation of various hydroxylated camphor derivatives, including 3-hydroxycamphor, through microbial and enzymatic processes. For instance, research on the biotransformation of rac-camphor using marine-derived fungi has identified 3-exo-hydroxycamphor as one of the major hydroxylated products. scielo.br Similarly, investigations into the metabolism of camphor in rabbits also identified the formation of hydroxylated derivatives. nih.gov

The chemical synthesis and stereoselective production of hydroxylated camphor derivatives have also been areas of academic focus. The stereoselective hydroxylation of camphor and its analogs by enzymes like cytochrome P450 has been a subject of investigation, aiming to control the position and stereochemistry of the hydroxyl group. nih.govbrandeis.edunih.govnih.govacs.org These studies are crucial for obtaining specific isomers like exo-3-hydroxy-2-bornanone for further research and application.

A summary of key research findings is presented in the table below:

| Research Area | Key Findings |

| Pheromone Chemistry | (1S)-exo-3-hydroxycamphor identified as the volatile sex attractant pheromone in the firefly Photinus corrusca. researchgate.netnsf.govsciprofiles.comnih.gov |

| Biotransformation | Formation of 3-exo-hydroxycamphor as a product of camphor biotransformation by marine fungi. scielo.br |

| Metabolism | Identification of hydroxylated camphor derivatives in metabolic studies of various organisms. nih.gov |

| Enzymatic Synthesis | Cytochrome P450 enzymes have been studied for their ability to perform stereoselective hydroxylation of camphor. nih.govbrandeis.edunih.govnih.govacs.org |

Unresolved Challenges and Open Questions

Despite the recent advancements, several unresolved challenges and open questions remain in the study of exo-3-Hydroxy-2-bornanone.

A primary challenge lies in the stereoselective synthesis of the specific enantiomer, (1S)-exo-3-hydroxycamphor, that is biologically active as a pheromone. While methods for the hydroxylation of camphor exist, achieving high yields and enantiomeric purity of the desired isomer can be difficult. The inherent structure of the camphor molecule presents multiple potential sites for hydroxylation, leading to a mixture of products. scielo.br Developing highly selective and efficient synthetic or biocatalytic methods to produce the specific (1S)-exo isomer in large quantities is a critical hurdle for enabling further research and potential applications.

Another significant open question revolves around the biosynthesis of exo-3-hydroxy-2-bornanone in fireflies . The enzymatic pathways and genetic basis for the production of this pheromone in Photinus corrusca are currently unknown. Elucidating this biosynthetic pathway would not only provide fundamental insights into insect biochemistry and evolution but could also open up possibilities for biotechnological production of the pheromone.

Furthermore, the full extent of the ecological role and specificity of exo-3-hydroxy-2-bornanone in firefly communication is yet to be explored. While it has been identified as a sex attractant, its role in other behaviors, its effective range, and its specificity among different firefly species are areas that require further investigation. Understanding the structure-activity relationship of the pheromone and its analogs is also an important area of inquiry.

Future Avenues for Advanced Research and Methodological Development

The discovery of exo-3-hydroxy-2-bornanone as a firefly pheromone has opened up numerous avenues for future research.

Pheromone Application and Pest Management: A major direction for future work is the application of synthetic (1S)-exo-3-hydroxycamphor in the monitoring and conservation of Photinus corrusca populations. Pheromone-baited traps could be used to assess population density and distribution, providing valuable data for conservation efforts. Furthermore, exploring the potential of this pheromone in integrated pest management strategies for related insect species, should any be identified as pests, is a plausible long-term goal.

Advanced Synthetic and Biocatalytic Methods: The development of novel and efficient enantioselective synthetic routes to (1S)-exo-3-hydroxycamphor is a key area for methodological advancement. This could involve the design of new chiral catalysts or the refinement of existing asymmetric synthesis strategies. In parallel, the exploration and engineering of enzymes , such as specific cytochrome P450 monooxygenases or other hydroxylases, for the highly regioselective and stereoselective hydroxylation of camphor to the desired product is a promising avenue for sustainable and scalable production.

Neuroethology and Sensory Biology: Future research should delve into the neuroethological aspects of how male Photinus corrusca detect and respond to the pheromone. This includes identifying the specific olfactory receptors on the male antennae that bind to (1S)-exo-3-hydroxycamphor and tracing the neural circuits involved in processing this signal and eliciting a behavioral response. Such studies will provide fundamental insights into the mechanisms of chemical communication in insects.

Chemical Ecology and Evolution: A broader research avenue is to investigate the presence and role of exo-3-hydroxy-2-bornanone and related compounds in other firefly species and even other insect families. This could reveal fascinating details about the evolution of chemical signaling and the diversification of pheromone communication systems in the natural world.

Q & A

Q. What are the recommended methods for synthesizing 3-hydroxy-exo-2-bornanone with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via enzymatic reduction using stereospecific reductases (e.g., ketoreductases) or chiral catalysts. For example, engineered microbial pathways employing PhaB or Hbd reductases enable selective production of (R)- or (S)-stereoisomers, respectively . Optimization of reaction conditions (e.g., pH, temperature, cofactor regeneration) is critical. Validate purity using chiral HPLC or polarimetry, cross-referencing with NIST spectral data .

Q. How should researchers characterize the structural configuration of 3-hydroxy-exo-2-bornanone?

- Methodological Answer : Combine NMR (¹H/¹³C, COSY, NOESY) to assign stereochemistry and substituent positions. X-ray crystallography is definitive for resolving exo/endo configurations. Compare experimental spectra with NIST reference data (e.g., InChIKey: ROWKJAVDOGWPAT-VKHMYHEASA-N for related bornanones) to confirm structural integrity . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety protocols are essential for handling 3-hydroxy-exo-2-bornanone in laboratory settings?

- Methodological Answer : Classify the compound per CE N°1272/2008 guidelines. Use fume hoods, gloves, and protective eyewear. Store in airtight containers under inert gas (N₂/Ar) at recommended temperatures (typically –20°C for labile hydroxylated ketones). Refer to safety sheets for structurally analogous compounds (e.g., 2'-Hydroxyflavanone) for spill management and disposal protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of 3-hydroxy-exo-2-bornanone under varying solvent conditions?

- Methodological Answer : Conduct systematic solvent screening (polar aprotic vs. protic) with kinetic monitoring via GC-MS or HPLC. Use DFT calculations to model solvent effects on transition states. Cross-validate findings with independent techniques (e.g., IR spectroscopy for hydrogen-bonding interactions). Reconcile discrepancies by replicating prior studies with standardized reaction conditions .

Design an experiment to investigate the compound’s role in asymmetric catalysis.

- Methodological Answer :

Use 3-hydroxy-exo-2-bornanone as a chiral auxiliary in model reactions (e.g., aldol condensation). Analyze enantiomeric excess (ee) via chiral HPLC or SFC. Varying catalyst loading (1–10 mol%) and reaction time will establish turnover efficiency. Compare results with control reactions using camphor derivatives (e.g., 2-bornanone) to assess steric/electronic contributions .

Q. How can biosynthetic pathways be engineered for sustainable production of 3-hydroxy-exo-2-bornanone?

- Methodological Answer : Develop a microbial platform using E. coli or S. cerevisiae engineered with CoA-dependent enzymes (e.g., PhaB, Pct) to convert endogenous substrates (e.g., glucose) into 3-hydroxyacids. Optimize pathway flux via CRISPRi/a and promoter tuning. Monitor intermediates via LC-MS and validate titers in bioreactors under controlled oxygenation .

Q. What experimental strategies mitigate variability in spectral data (e.g., NMR shifts) across studies?

- Methodological Answer : Standardize sample preparation (deuterated solvents, concentration) and instrument calibration. Use internal standards (e.g., TMS) and replicate measurements. Cross-reference with NIST’s Chemistry WebBook for bornanone derivatives to identify anomalies caused by impurities or isotopic effects .

Data Analysis and Validation

Q. How should researchers analyze contradictory bioactivity data in cell-based assays?

- Methodological Answer : Perform dose-response curves (0.1–100 µM) in triplicate, using multiple cell lines (e.g., HEK293, HeLa) to assess specificity. Validate cytotoxicity via MTT assays. Statistically compare results (ANOVA, p < 0.05) and correlate with physicochemical properties (LogP, PSA) from databases like ChemSpider .

Q. What methodologies ensure reproducibility in kinetic studies of 3-hydroxy-exo-2-bornanone’s enzymatic reactions?

- Methodological Answer : Pre-equilibrate enzymes (e.g., dehydrogenases) and substrates at 25°C. Use stopped-flow spectrophotometry for rapid kinetic measurements. Triplicate runs with negative controls (heat-inactivated enzyme) minimize experimental noise. Data fitting (e.g., Michaelis-Menten) should report standard deviations and confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.